molecular formula C12H19ClFN5 B12226122 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B12226122
M. Wt: 287.76 g/mol
InChI Key: JDKFZPXWTVDWBK-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves several steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under suitable conditions.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can be compared with other pyrazole derivatives, such as:

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is known for its energetic and heat-resistant properties.

    1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: It shows potent NAMPT activity and is used in medicinal chemistry.

    3-[[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethylisoxazole: This compound is used in various chemical applications due to its unique structural features.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-10-11(9-17(2)15-10)7-14-8-12-3-5-18(16-12)6-4-13;/h3,5,9,14H,4,6-8H2,1-2H3;1H

InChI Key

JDKFZPXWTVDWBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)CCF)C.Cl

Origin of Product

United States

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